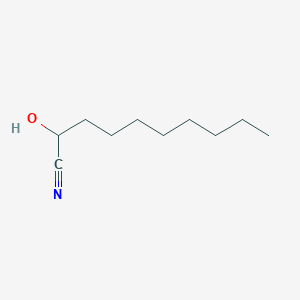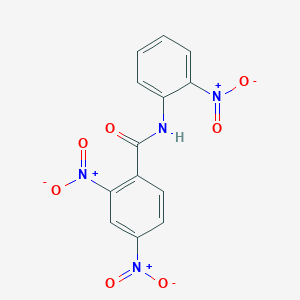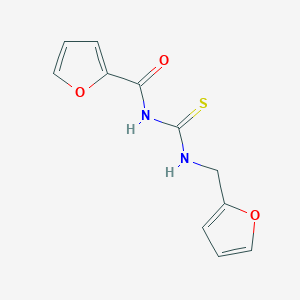
N-(2-furoyl)-N'-(2-furylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furoyl)-N’-(2-furylmethyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields. This compound features a thiourea core with two furan rings attached, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-furoyl)-N’-(2-furylmethyl)thiourea typically begins with 2-furoyl chloride and 2-furylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure N-(2-furoyl)-N’-(2-furylmethyl)thiourea.
Industrial Production Methods: While specific industrial production methods for N-(2-furoyl)-N’-(2-furylmethyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-furoyl)-N’-(2-furylmethyl)thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and suitable electrophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: N-(2-furoyl)-N’-(2-furylmethyl)thiourea can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Research has shown that thiourea derivatives, including N-(2-furoyl)-N’-(2-furylmethyl)thiourea, exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
Enzyme Inhibition: This compound can inhibit certain enzymes, which may be useful in drug development.
Industry:
Polymer Additives: N-(2-furoyl)-N’-(2-furylmethyl)thiourea can be used as an additive in polymer formulations to enhance properties such as thermal stability and flame retardancy.
Wirkmechanismus
The mechanism of action of N-(2-furoyl)-N’-(2-furylmethyl)thiourea largely depends on its application. In biological systems, it may interact with enzymes or cellular components, leading to inhibition or modulation of biochemical pathways. The furan rings and thiourea moiety play crucial roles in binding to molecular targets, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
N-(2-furoyl)-N’-(2-thienylmethyl)thiourea: This compound has a thiophene ring instead of a furan ring, which can affect its chemical and biological properties.
N-(2-furoyl)-N’-(2-pyridylmethyl)thiourea: The presence of a pyridine ring introduces basicity and potential for different interactions.
Uniqueness: N-(2-furoyl)-N’-(2-furylmethyl)thiourea is unique due to the presence of two furan rings, which impart specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different heterocyclic rings.
Eigenschaften
CAS-Nummer |
314746-86-6 |
|---|---|
Molekularformel |
C11H10N2O3S |
Molekulargewicht |
250.28 g/mol |
IUPAC-Name |
N-(furan-2-ylmethylcarbamothioyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H10N2O3S/c14-10(9-4-2-6-16-9)13-11(17)12-7-8-3-1-5-15-8/h1-6H,7H2,(H2,12,13,14,17) |
InChI-Schlüssel |
KLCUTYGLJDBNKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNC(=S)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


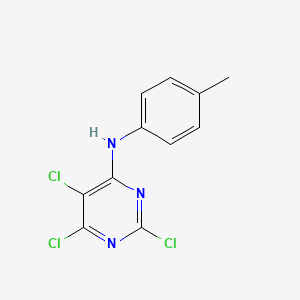

![N-[cyano(phenyl)methyl]benzamide](/img/structure/B15081972.png)
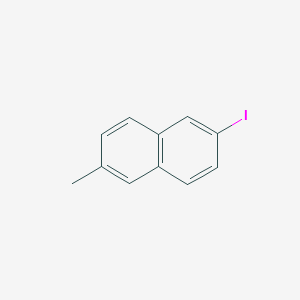
![(3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B15081983.png)

![Ethyl [formyl(1-phenylethyl)amino]acetate](/img/structure/B15081989.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide](/img/structure/B15082015.png)
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082023.png)
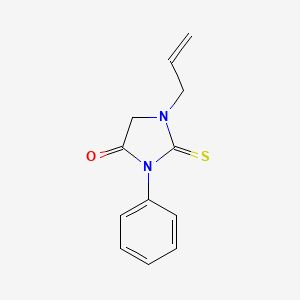
![ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082025.png)
